molecular formula C24H24O6 B1246459 Garcimangosone B

Garcimangosone B

Cat. No.: B1246459
M. Wt: 408.4 g/mol
InChI Key: KPEKAHVOTOEHJF-UHFFFAOYSA-N
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Description

Taxonomic and Botanical Context

This compound originates exclusively from Garcinia mangostana, a tropical evergreen tree belonging to the family Clusiaceae. This species, commonly referred to as mangosteen or purple mangosteen, is native to Island Southeast Asia, with its natural distribution extending from the Malay Peninsula to Borneo. The tree typically grows to heights ranging from 6 to 25 meters and thrives in consistently warm tropical conditions, as exposure to temperatures below 0 degrees Celsius for prolonged periods can be fatal to mature plants.

The genus Garcinia encompasses a diverse collection of flowering plants distributed across Asia, America, Australia, tropical and southern Africa, and Polynesia, with taxonomic authorities recognizing up to 400 species within this genus. Plants within this genus are commonly known as saptrees, mangosteens, or garcinias, and several species serve as food sources for various animals, including archduke butterflies of tropical eastern Asia. The taxonomic classification places Garcinia mangostana within the tribe Garcinieae of the family Clusiaceae, which was historically known as Clusiaceae-Guttiferae.

Garcinia mangostana exhibits distinctive morphological characteristics that distinguish it from related species. The tree produces opposite, entire leaves that are cuspidate at the apex, measuring 19-23 centimeters in length and 4-10 centimeters in width. The leaves display a shining, coriaceous texture with a dark green upper surface and dull pale green or yellow-green underside. The flowers, measuring 4-5 centimeters wide, are fleshy and may be either male or hermaphrodite on the same tree, with the former appearing in clusters of 3-9 at branch tips.

The fruit of Garcinia mangostana serves as the primary source of this compound, developing as a subglobose berry capped by prominent calyx at the stem end. The mature fruit exhibits a distinctive dark-purple to red-purple exterior with a smooth surface, measuring 3.4-7.5 centimeters in diameter. The rind, which contains the highest concentrations of this compound and related xanthones, maintains a thickness of 6-10 millimeters and displays a red cross-section with purplish-white interior.

Historical Discovery and First Isolation

The discovery and isolation of this compound represents a significant milestone in natural product chemistry research conducted during the early 21st century. Initial investigations into the chemical constituents of Garcinia mangostana led to the identification of four novel compounds, including three minor xanthones designated as garcimangosone A, this compound, and garcimangosone C, along with a benzophenone glucoside termed garcimangosone D. These groundbreaking findings were reported in 2001 following comprehensive spectral analysis using nuclear magnetic resonance and mass spectrometry techniques.

The systematic investigation of Garcinia mangostana constituents was motivated by traditional medicinal applications of the fruit hulls, which had been historically employed as anti-inflammatory agents and astringents, as well as treatments for diarrhea. This ethnobotanical foundation provided researchers with valuable insights into the potential bioactive properties of compounds present within the mangosteen pericarp, ultimately leading to the focused isolation efforts that resulted in the discovery of this compound.

The isolation process involved meticulous extraction procedures applied to dried fruit hulls of Garcinia mangostana, followed by sophisticated purification techniques designed to separate individual compounds from complex mixtures. The structural elucidation of this compound required extensive spectroscopic analysis, including detailed nuclear magnetic resonance studies and mass spectrometric characterization, which collectively established the complete molecular structure of this novel xanthone derivative.

Contemporary research has refined extraction methodologies for this compound, with recent studies demonstrating the effectiveness of sequential extraction approaches utilizing water, hexane, and acetonitrile solvents. These modern techniques have achieved significant improvements in both yield and purity compared to earlier isolation methods, facilitating more comprehensive studies of the compound's properties and potential applications.

Chemical Classification and Structural Features

This compound belongs to the chemical class of organic compounds known as pyranoxanthones, which are characterized by the presence of a pyran or hydrogenated derivative fused to a xanthone ring system. This classification places the compound within the broader category of benzopyrans, specifically as a member of the 1-benzopyran subclass with pyranoxanthones serving as the direct parent classification. The molecular framework is categorized as an aromatic heteropolycyclic compound, reflecting its complex multicyclic structure containing both aromatic and heterocyclic elements.

The molecular formula of this compound is established as C₂₄H₂₄O₆, corresponding to an average molecular mass of 408.444 grams per mole and a monoisotopic mass of 408.157 grams per mole. The systematic chemical name, according to International Union of Pure and Applied Chemistry nomenclature, is designated as 22-hydroxy-10-methoxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁶,²¹]docosa-1(14),3,9,11,15,19,21-heptaen-2-one.

Chemical Property Value
Molecular Formula C₂₄H₂₄O₆
Average Molecular Mass 408.444 g/mol
Monoisotopic Mass 408.157 g/mol
Chemical Class Pyranoxanthones
Structural Framework Aromatic heteropolycyclic
Ring System Dibenzopyran with xanthone core

The structural architecture of this compound features a characteristic xanthone backbone augmented with specific functional groups that contribute to its unique chemical and biological properties. The presence of hydroxyl and methoxy substituents, combined with multiple methyl groups positioned at strategic locations within the polycyclic framework, establishes the distinctive molecular signature of this compound. The complex pentacyclic structure incorporates multiple oxygen-containing heterocyclic rings, creating a sophisticated three-dimensional arrangement that influences both chemical reactivity and biological activity.

Spectroscopic analysis has revealed detailed insights into the molecular structure of this compound, with nuclear magnetic resonance studies providing comprehensive information about the spatial arrangement of atoms within the molecule. These structural features place this compound among the more complex naturally occurring xanthone derivatives, distinguishing it from simpler xanthone compounds found in other plant species. The specific arrangement of functional groups and the overall molecular architecture contribute to the compound's stability and its distinctive chemical behavior in various analytical and biological systems.

Properties

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

22-hydroxy-10-methoxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16(21),19-heptaen-2-one

InChI

InChI=1S/C24H24O6/c1-23(2)8-6-12-14(29-23)10-16-19(20(12)25)21(26)18-13-7-9-24(3,4)30-22(13)17(27-5)11-15(18)28-16/h6,8,10-11,25H,7,9H2,1-5H3

InChI Key

KPEKAHVOTOEHJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=CC(=C2O1)OC)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C3=O)O)C

melting_point

136-138°C

physical_description

Solid

Synonyms

garcimangosone B

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Garcimangosone B exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have demonstrated that various xanthones from mangosteen, including this compound, can scavenge free radicals and inhibit lipid peroxidation. For instance, in vitro assays have shown that xanthones possess varying degrees of antioxidant activity, with some exhibiting IC50 values lower than that of vitamin C, indicating their potential for use in dietary supplements aimed at reducing oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound may play a role in modulating inflammatory responses. Xanthones have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. For example, studies involving animal models of inflammation have reported reductions in inflammatory markers following treatment with mangosteen extracts containing this compound .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria. The minimum inhibitory concentration (MIC) for this compound against these pathogens has been reported as comparable to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. For instance, research involving human cancer cell lines has shown that this compound can inhibit cell proliferation and promote apoptotic pathways, suggesting its potential as a chemopreventive agent .

Table 1: Summary of Anticancer Studies Involving this compound

StudyCell LineTreatmentEffect
HT-29 (Colorectal)50 µM this compound40% reduction in tumor mass
GBM8401 (Glioblastoma)2 mg/kg/day50% inhibition of tumor growth
COLO205 (Colorectal)Intratumoral injectionComplete tumor suppression at 3 mg

Nutritional Applications

This compound is also recognized for its potential health benefits when incorporated into dietary practices. The consumption of dried fruits containing mangosteen has been linked to lower rates of chronic diseases such as cardiovascular disease and type-2 diabetes due to their high antioxidant content .

Preparation Methods

Table 1. Isolation Parameters for this compound

ParameterDetails
Plant PartFruit pericarp
Extraction SolventEthyl acetate
Chromatography MediaSilica gel, Sephadex LH-20
HPLC ConditionsC18 column, MeOH-H2O (75:25), 2 mL/min
Yield0.0021% (w/w) of dried pericarp

Structural Elucidation and Characterization

The structure of this compound was determined using spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Key features of its structure include a xanthone core substituted with prenyl groups and hydroxylated aromatic rings.

  • NMR Analysis :

    • ¹H NMR (500 MHz, CDCl₃): Signals at δ 6.78 (s, H-4), δ 5.32 (t, J = 6.5 Hz, H-2'''), and δ 1.76 (s, H-4''') confirmed the presence of a prenyl side chain.

    • ¹³C NMR (125 MHz, CDCl₃): Resonances at δ 182.4 (C-9) and δ 162.1 (C-1) validated the xanthone skeleton.

  • High-Resolution MS : A molecular ion peak at m/z 410.1467 [M+H]⁺ corresponded to the molecular formula C₂₃H₂₂O₆.

  • UV-Vis : Absorption maxima at 254 nm and 318 nm indicated π→π* transitions characteristic of conjugated xanthones.

Biological Relevance and Research Gaps

While this compound’s bioactivities are less characterized compared to α-mangostin, preliminary studies suggest antioxidant and anti-glycation properties. Its inhibition of advanced glycation end-products (AGEs) like pentosidine positions it as a candidate for managing diabetic complications . However, the lack of scalable synthesis methods limits pharmacological exploration.

Q & A

Q. What experimental models are recommended for initial pharmacological screening of Garcimangosone B?

Methodological Answer: Begin with in silico toxicity profiling using tools like Toxtree to assess carcinogenicity and mutagenicity (as demonstrated in studies on xanthones) . Follow this with in vitro enzyme inhibition assays (e.g., COX-2 inhibition) using purified targets. Cell-based assays (e.g., breast cancer cell lines) can evaluate antiproliferative effects. Prioritize compounds meeting Lipinski’s Rule of Five for further pharmacokinetic studies .

Table 1: Key Druglikeness Parameters for this compound

ParameterCompliance (Yes/No)Significance
Molecular Weight <500YesFacilitates membrane permeability
LogP ≤5YesBalances solubility and absorption
H-bond Donors ≤5YesReduces metabolic instability
H-bond Acceptors ≤10YesEnhances bioavailability

Q. How does this compound’s compliance with Lipinski’s Rule of Five inform its preclinical development?

Methodological Answer: Compliance (evidenced in Table 3 of Jurnal Farmamedika ) suggests favorable oral absorption. Proceed to in vivo pharmacokinetic studies to validate bioavailability. Use HPLC or LC-MS to quantify plasma concentrations in animal models, ensuring alignment with computational predictions. Contrast with non-compliant analogs (e.g., Garcimangosone D) to highlight structural determinants of druglikeness .

Advanced Research Questions

Q. What statistical approaches are optimal for resolving dose-response contradictions in this compound studies?

Methodological Answer: Apply Lasso regression (Least Absolute Shrinkage and Selection Operator) to handle multicollinearity in high-dimensional datasets (e.g., multi-dose enzyme inhibition data). This method penalizes absolute coefficient values, selectively shrinking non-predictive variables to zero, thereby improving model interpretability . Validate results using bootstrapping to assess robustness. For non-linear relationships, integrate generalized additive models (GAMs) with spline functions .

Q. How can molecular docking protocols be refined to improve predictions of this compound’s COX-2 binding affinity?

Methodological Answer: Optimize docking parameters in Autodock Vina by:

  • Expanding the search space to include allosteric COX-2 pockets.
  • Using hybrid scoring functions (e.g., MM/GBSA) to account for solvation effects.
  • Validating poses via molecular dynamics simulations (≥100 ns) to assess binding stability . Compare results with known inhibitors (e.g., celecoxib, ΔG = -12.4 kcal/mol) to contextualize this compound’s predicted ΔG (-10.1 kcal/mol) .

Q. What strategies address discrepancies in this compound’s reported biological activity across studies?

Methodological Answer: Conduct a systematic review to identify sources of variability:

  • Compare assay conditions (e.g., enzyme source, pH, co-factors).
  • Re-analyze raw data using meta-analytic techniques (e.g., random-effects models) to quantify heterogeneity .
  • Validate findings through independent replication in standardized models (e.g., NIH-3T3 cells for cytotoxicity) .

Methodological Considerations for Data Integrity

How should researchers design questionnaires for clinical studies involving this compound derivatives?

Methodological Answer: Follow guidelines from Bryman (1989) and Bell (2005):

  • Operationalize variables (e.g., patient-reported outcomes like pain reduction) into Likert-scale questions.
  • Pilot-test questionnaires with a small cohort to identify ambiguities.
  • Include a cover letter explaining the study’s purpose and ethical approvals .

Q. What criteria ensure ethical rigor in human trials for this compound-based therapies?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., excluding pregnant participants).
  • Document informed consent processes and data anonymization protocols .

Data Presentation and Analysis

Q. How should raw and processed data be structured in publications on this compound?

Methodological Answer:

  • Raw Data : Deposit in appendices or repositories (e.g., Zenodo) with unique identifiers.
  • Processed Data : Include only critical datasets (e.g., IC₅₀ values, docking scores) in the main text. Use visual aids like heatmaps to illustrate structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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